tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLJWMWOYYUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate can undergo oxidation reactions to form corresponding oxindoles.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives with different substituents.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indoline nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxindoles
Reduction: Reduced indoline derivatives
Substitution: N-alkyl or N-acyl indoline derivatives
Scientific Research Applications
Chemistry: tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of indoline derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Its metabolic stability and lipophilicity make it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties contribute to the design of novel functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. The indoline core can interact with various enzymes and receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl indoline carboxylates allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Key Research Findings
- Electronic Effects : The -CF3 group in the target compound increases electron-withdrawing character at C5, stabilizing intermediates in nucleophilic aromatic substitution reactions compared to electron-donating groups (e.g., -OCH3 in tert-butyl 5-methoxyindoline-1-carboxylate) .
- Synthetic Utility : Boronate esters (e.g., tert-butyl 5-Bpin-indoline-1-carboxylate) enable efficient Suzuki couplings, whereas brominated analogs (e.g., tert-butyl 4-bromoindoline-1-carboxylate) are preferred for Ullmann or Buchwald-Hartwig aminations .
- Biological Relevance : Trifluoromethylthiol (-SCF3) derivatives exhibit superior membrane permeability compared to -CF3 analogs due to increased lipophilicity and steric bulk .
- Stability : The Boc group in all analogs provides stability under basic conditions but is cleaved under acidic conditions, facilitating selective deprotection in multistep syntheses .
Biological Activity
tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may influence its interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C14H14F3NO2
- Molecular Weight : 285.26 g/mol
- Structure : The compound consists of an indoline core with a trifluoromethyl group at the 5th position and a tert-butyl carboxylate group attached to the nitrogen atom of the indole ring.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- Compounds with similar structural features have shown potential as anti-cancer agents. The presence of the trifluoromethyl group is often associated with enhanced biological activity due to its electronegative nature, influencing interactions with cancer cell targets.
- For instance, derivatives of indole have been explored for their antitumor activities, suggesting that this compound may also exhibit similar effects.
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various biochemical pathways. The trifluoromethyl group can significantly affect the pharmacological properties of compounds, leading to improved efficacy against target enzymes.
- Receptor Modulation :
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its structural characteristics:
- The trifluoromethyl group increases lipophilicity, potentially enhancing absorption and distribution in biological systems.
- Environmental factors such as pH and temperature can affect the stability and interactions of the compound with biological targets .
Case Studies and Experimental Findings
A review of literature reveals several studies investigating the biological activity of similar compounds:
| Study | Compound | Activity | IC50 (μM) |
|---|---|---|---|
| Compound 5 | Anticancer | 2.6–3.9 | |
| Compound 15 | LOX-3 Inhibition | <200 | |
| Various Indole Derivatives | Antitumor | Not specified |
These findings indicate that modifications to the indole structure can lead to significant variations in biological activity, underscoring the importance of structure-activity relationships in drug design.
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indoline nitrogen using di-tert-butyl dicarbonate in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. For enantioselective modifications, chiral catalysts such as Cinchona alkaloids are employed to introduce trifluoromethylthiol groups, as demonstrated in analogous indoline derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, often refined using SHELX programs . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions, particularly the trifluoromethyl group. Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular mass .
Q. What are the recommended safety protocols for handling and storing this compound?
The compound should be handled in a fume hood with personal protective equipment (gloves, lab coat, goggles). Stability data suggest it is stable under inert atmospheres (N₂/Ar) at 2–8°C . Avoid contact with strong acids/bases, oxidizing agents, and moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational methods like DFT (Density Functional Theory) resolve discrepancies in spectroscopic or crystallographic data?
DFT calculations predict molecular geometry, vibrational frequencies, and electronic properties, which can be cross-validated against experimental SC-XRD or NMR data. For example, conformational analysis of tert-butyl groups in similar compounds revealed deviations in bond angles due to steric effects, reconciling structural mismatches observed in crystallography .
Q. What challenges arise in achieving enantioselective synthesis of derivatives, and how are they addressed?
Enantioselective trifluoromethylthiolation of indoline scaffolds requires chiral catalysts (e.g., Cinchona alkaloids) to control stereochemistry. Challenges include competing racemization pathways and low yields due to steric hindrance. Reaction optimization via temperature modulation (−20°C to RT) and solvent polarity tuning (e.g., toluene vs. DCM) improves enantiomeric excess (ee) .
Q. How does this compound serve as an intermediate in drug discovery?
The compound is a versatile building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors. Its trifluoromethyl group enhances metabolic stability and binding affinity. For example, derivatives with modified indoline cores have shown anti-HIV activity in preclinical studies .
Q. What strategies mitigate contradictions in reaction yields during scale-up synthesis?
Contradictions often stem from heat transfer inefficiencies or solvent evaporation rates. Process analytical technology (PAT) tools, such as in-situ FTIR monitoring, enable real-time adjustment of reagent addition rates. Microreactor systems improve mixing and heat dissipation, enhancing reproducibility at larger scales .
Data Contradiction Analysis
Q. How can researchers address inconsistencies between theoretical and experimental partition coefficients (logP)?
Experimental logP values for tert-butyl derivatives may deviate from computational predictions due to unaccounted solvent interactions or aggregation. Validating predictions with shake-flask experiments (using octanol-water systems) and adjusting computational parameters (e.g., solvation models in COSMO-RS) improves alignment .
Q. Why do crystallographic data sometimes conflict with NMR-derived conformations?
SC-XRD captures the solid-state conformation, whereas NMR reflects solution dynamics. For flexible tert-butyl groups, solid-state packing forces may stabilize non-equilibrium conformations. Molecular dynamics (MD) simulations bridge this gap by modeling both environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
